N-(3,4-dimethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13-6-7-18(10-14(13)2)11-23-21(26)19-8-9-20(22-12-19)25-17(5)15(3)16(4)24-25/h6-10,12H,11H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJJSLBXQLYAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure features a nicotinamide moiety linked to a pyrazole derivative, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole ring followed by the coupling with the nicotinamide component.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
In a study focusing on related pyrazole compounds, it was found that certain derivatives demonstrated submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds were shown to reduce mTORC1 activity and enhance autophagy levels, suggesting a potential mechanism for anticancer effects through modulation of cellular pathways involved in proliferation and survival .
Autophagy Modulation
The compound’s ability to modulate autophagy was highlighted in studies where it interfered with mTORC1 reactivation and disrupted autophagic flux. This was evidenced by the accumulation of LC3-II protein and abnormal punctate structures in treated cells . Such findings suggest that this compound may serve as a novel class of autophagy modulators with potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituent Positioning : The positioning of methyl groups on the pyrazole ring has been shown to affect potency.
- Functional Groups : The presence of electron-donating or withdrawing groups can significantly alter the biological profile.
A detailed SAR analysis can help optimize the compound for enhanced efficacy and reduced toxicity.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antiproliferative Studies : A series of benzyl-substituted pyrazoles demonstrated varying degrees of cytotoxicity against different cancer cell lines. Compounds exhibiting strong activity were further evaluated for their mechanisms involving autophagy modulation .
- In vitro Testing : The compound was tested against various human cancer cell lines where it showed promising results in inhibiting cell growth and inducing apoptosis through autophagic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The primary structural analogs share the 3,4,5-trimethylpyrazole motif but differ in substituents on the pyridine ring and the amide/arylsulfonamide groups. A notable comparator is N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, ) .
Table 1: Structural and Physicochemical Comparison
Functional Implications of Structural Differences
Core Scaffold: The target compound’s nicotinamide core may enhance interactions with NAD⁺-dependent enzymes, whereas Compound 25’s sulfonamide group could favor binding to carbonic anhydrases or tyrosine kinases .
Substituent Effects :
- The 3,4-dimethylbenzyl group in the target compound likely increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the 4-chlorophenylcarbamoyl group in Compound 25 adds electronegativity and polarity, possibly influencing receptor selectivity .
- Both compounds retain the 3,4,5-trimethylpyrazole group, which may contribute to steric bulk and metabolic stability by shielding reactive sites.
Synthetic Accessibility :
- Compound 25 was synthesized in 75% yield via reaction of 4-(3,4,5-trimethylpyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate . The target compound’s synthesis pathway is unspecified but likely involves similar coupling strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
